Docosahexaenoic acid ethyl ester

Chinese Name
二十二碳六烯酸乙酯
English Name
Docosahexaenoic acid ethyl ester
标识符
CAS No.
84494-72-4
Molecular Formula
C24H36O2
Molecular Weight
356.5500
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
74%
58/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled58
druglikeness.missing20
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
372.5400
druglikeness.valid
TPSA
TPSA
26.3000
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
6.8000
druglikeness.valid
LogD
LogD
-
HBA
HBA
2
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
Yes
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
High
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
99.0000
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
Widespread (adipose, brain, liver)
druglikeness.valid
blood_brain_barrier
blood_brain_barrier
Yes
druglikeness.valid
placental_barrier
placental_barrier
Yes
druglikeness.valid
milk_secretion
milk_secretion
Yes
druglikeness.valid
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
No
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
No
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
No
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
No
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
No
druglikeness.valid
Ames_test
Ames_test
No
druglikeness.valid
micronucleus_test
micronucleus_test
No
druglikeness.valid
chromosomal_aberration
chromosomal_aberration
No
druglikeness.valid
DNA_damage
DNA_damage
No
druglikeness.valid
carcinogenicity
carcinogenicity
No
druglikeness.valid
LD50_oral
LD50_oral
5000.0000
druglikeness.valid
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
No
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
No
druglikeness.valid
neurotoxicity
neurotoxicity
No
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
No
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
No
druglikeness.valid
BCRP_substrate
BCRP_substrate
No
druglikeness.valid
BCRP_inhibitor
BCRP_inhibitor
No
druglikeness.valid
OATP1B1_substrate
OATP1B1_substrate
No
druglikeness.valid
OATP1B1_inhibitor
OATP1B1_inhibitor
No
druglikeness.valid
OATP1B3_substrate
OATP1B3_substrate
No
druglikeness.valid
OATP1B3_inhibitor
OATP1B3_inhibitor
No
druglikeness.valid
drug_induced_liver_injury
drug_induced_liver_injury
No
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
No
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
No
druglikeness.valid
reproductive_toxicity
reproductive_toxicity
No
druglikeness.valid
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
No
druglikeness.valid
Resp_Sens
Resp_Sens
No
druglikeness.valid
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
非酒精性脂肪性肝病
Non-alcoholic fatty liver disease
Corresponding Targets:
类风湿性关节炎
Rheumatoid arthritis
Corresponding Targets:
抑郁症
Depression
Corresponding Targets:
冠状动脉粥样硬化性心脏病
Coronary Atherosclerotic Heart Disease
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

Songoramine
Songoramine
CAS号:23179-78-4
分子式:C22H29NO3
分子量:355.4780

3-Phenyl-1-(pyrrol-1-yl)propan-1-one
3-Phenyl-1-(pyrrol-1-yl)propan-1-one
CAS号:112448-69-8
分子式:C13H13NO
分子量:199.2530

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
CAS号:448905-82-6
分子式:C14H15NO2
分子量:229.2790

Gelsempervine A
Gelsempervine A
CAS号:865187-17-3
分子式:C22H26N2O4
分子量:382.4600

5,6-Dihydropyridin-2(1H)-one
5,6-Dihydropyridin-2(1H)-one
CAS号:6052-73-9
分子式:C5H7NO
分子量:97.1170

Isoelemicin
Isoelemicin
CAS号:5273-85-8
分子式:C12H16O3
分子量:208.2570